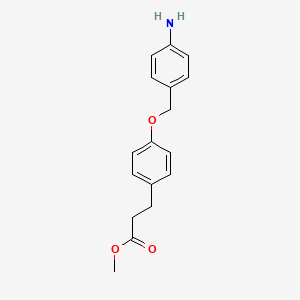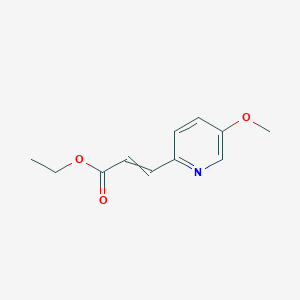
METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is an organic compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is characterized by its aromatic structure, which includes an ester group, a primary amine group, and an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE typically involves the reaction of 4-aminophenol with methyl 4-bromobenzoate under basic conditions to form the ether linkage. This is followed by the esterification of the resulting intermediate with 3-bromopropanoic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the ester and ether groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(4-methoxyphenyl)methoxy]benzenepropanoate
- Methyl 4-[(4-hydroxyphenyl)methoxy]benzenepropanoate
- Methyl 4-[(4-chlorophenyl)methoxy]benzenepropanoate
Uniqueness
METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is unique due to the presence of the primary amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
methyl 3-[4-[(4-aminophenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H19NO3/c1-20-17(19)11-6-13-4-9-16(10-5-13)21-12-14-2-7-15(18)8-3-14/h2-5,7-10H,6,11-12,18H2,1H3 |
Clave InChI |
FJIFAUGCQSBBID-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane](/img/structure/B8534599.png)

![ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8534609.png)

![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)




